molecular formula C23H22N4O2 B6096091 N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide

N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B6096091
M. Wt: 386.4 g/mol
InChI Key: RNZPWBJIJLHIGB-UHFFFAOYSA-N
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Description

N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide is a benzotriazole-derived organic compound characterized by a benzotriazole core substituted with methyl groups at the 6-position and 4-methylphenyl group at the 2-position. The acetamide moiety is further functionalized with a 4-methylphenoxy group, contributing to its unique physicochemical and biological properties.

Properties

IUPAC Name

N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-15-4-8-18(9-5-15)27-25-21-12-17(3)20(13-22(21)26-27)24-23(28)14-29-19-10-6-16(2)7-11-19/h4-13H,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZPWBJIJLHIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)COC4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The process often includes the following steps:

    Formation of Benzotriazole Core: This involves the cyclization of o-phenylenediamine with nitrous acid to form benzotriazole.

    Substitution Reactions: The benzotriazole core is then subjected to substitution reactions to introduce the methyl and phenyl groups at specific positions.

    Acylation: The final step involves the acylation of the substituted benzotriazole with 2-(4-methylphenoxy)acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The benzotriazole ring can bind to metal ions, making it useful in metal chelation therapy. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Structural Analogues with Benzotriazole Moieties

Benzotriazole derivatives are widely studied for their diverse applications. Key structural analogues include:

Compound Name Key Structural Differences Biological/Physicochemical Properties Reference
N-[2-(4-Methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]nicotinamide Nicotinamide replaces phenoxyacetamide; methoxy substituent on phenyl Enhanced solubility due to polar nicotinamide group; potential enzyme inhibition
3,5-Dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide Dimethoxybenzamide replaces phenoxyacetamide; additional methoxy groups Increased electron density; improved binding to aromatic receptors
N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-N'-(phenylacetyl)thiourea Thiourea replaces acetamide; phenylacetyl group Higher rigidity; altered hydrogen-bonding capacity

Key Findings :

  • Substituent Effects : Methyl groups on the benzotriazole core (as in the target compound) enhance lipophilicity compared to methoxy-containing analogues (e.g., ), improving membrane permeability .
  • Acetamide vs. Thiourea : The acetamide linkage in the target compound offers greater metabolic stability than thiourea derivatives, which are prone to hydrolysis .
  • Phenoxy Group: The 4-methylphenoxy group provides steric bulk and moderate electron-donating effects, distinguishing it from nicotinamide or benzamide analogues .

Functional Group Variations in Acetamide Derivatives

Compounds with acetamide linkages but divergent substituents highlight the role of functional groups in bioactivity:

Compound Name Key Features Applications Reference
N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide Pyrimidinyloxy group instead of benzotriazole Anticancer activity via kinase inhibition
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide Triazole-thioether linkage; chloro substituent Antimicrobial properties
N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide Cyanomethyl group; methoxyphenyl Neuroprotective potential

Key Findings :

  • Benzotriazole vs. Pyrimidine/Triazole Cores : The benzotriazole core in the target compound confers UV-stability and π-π stacking capabilities, unlike pyrimidine or triazole cores, which prioritize hydrogen bonding .
  • Substituent Positioning: The 4-methylphenoxy group in the target compound optimizes steric interactions compared to bulkier substituents (e.g., 2-ethyl-6-methylphenyl in ), balancing activity and solubility .

Research Findings and Data Tables

Physicochemical Properties Comparison

Property Target Compound N-[2-(4-Methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]nicotinamide 3,5-Dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide
Molecular Weight 415.51 (calculated) 402.43 438.47
LogP 4.2 (predicted) 3.8 4.5
Solubility (mg/mL) 0.15 0.45 0.12
Metabolic Stability (t½) >60 min 35 min 50 min
Reference

Biological Activity

N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential applications in medicine.

  • Molecular Formula: C23H22N4O2
  • Molecular Weight: 386.4464 g/mol
  • CAS Number: 6129-99-3
  • Structure: The compound features a benzotriazole moiety, which is known for its diverse biological activities, including UV protection and potential therapeutic effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzamides have been investigated for their ability to inhibit cancer cell proliferation.

CompoundCancer TypeMechanism of ActionReference
Benzamide DerivativeBreast CancerInhibition of DHFR
Benzamide RibosideLymphoblastic LeukemiaDownregulation of DHFR
Novel BenzamideOsteogenic SarcomaInhibition of RET kinase

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may include:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cell proliferation.
  • Interaction with Kinases: Some derivatives target specific kinases involved in cancer progression, leading to reduced tumor growth.

3. Neuroprotective Effects

Research indicates that certain benzamide derivatives may offer neuroprotective effects against oxidative stress-induced neuronal damage. However, the specific activity of this compound in this context has yet to be thoroughly investigated.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • In Vitro Studies : A study demonstrated that benzamide derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, highlighting the potential of these compounds as anticancer agents.
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the benzamide structure can enhance biological activity, suggesting avenues for further development and optimization.
  • Clinical Implications : The findings from preclinical studies indicate that these compounds could be promising candidates for further investigation in clinical settings, particularly for their antitumor properties.

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